[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol
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Overview
Description
[(1R,3r,5S)-bicyclo[310]hexan-3-yl]methanol is a bicyclic alcohol compound characterized by a unique three-dimensional structure
Mechanism of Action
Mode of Action
It is known that the compound is synthesized from ®-1,2-epoxyhex-5-ene through a catalytic intramolecular cyclopropanation .
Biochemical Pathways
The biochemical pathways affected by [(1R,3r,5S)-bicyclo[31More research is needed to understand the compound’s role in biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1R,3r,5S)-bicyclo[31Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of [(1R,3r,5S)-bicyclo[31Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol typically involves the cycloaddition reactions of suitable precursors. One common method is the photocatalytic cycloaddition reaction, which provides access to various substituted bicyclo[3.1.0]hexanes . The reaction conditions often include the use of light as a catalyst and specific solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol can be compared with other similar bicyclic compounds such as [(1R,5S)-bicyclo[3.1.0]hexan-3-ol] . The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- [(1R,5S)-bicyclo[3.1.0]hexan-3-ol]
- Bicyclo[2.1.1]hexanes
These compounds share similar structural features but differ in their stereochemistry and functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
[(1R,5S)-3-bicyclo[3.1.0]hexanyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t5?,6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIIUAPEQOCMGL-DGUCWDHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-36-9 |
Source
|
Record name | [(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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